N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 872996-39-9
VCID: VC4744953
InChI: InChI=1S/C23H20ClN5O3S/c1-32-18-8-4-16(5-9-18)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)33-14-19(30)15-2-6-17(24)7-3-15/h2-11H,12-14H2,1H3,(H,25,31)
SMILES: COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H20ClN5O3S
Molecular Weight: 481.96

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

CAS No.: 872996-39-9

Cat. No.: VC4744953

Molecular Formula: C23H20ClN5O3S

Molecular Weight: 481.96

* For research use only. Not for human or veterinary use.

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide - 872996-39-9

Specification

CAS No. 872996-39-9
Molecular Formula C23H20ClN5O3S
Molecular Weight 481.96
IUPAC Name N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Standard InChI InChI=1S/C23H20ClN5O3S/c1-32-18-8-4-16(5-9-18)23(31)25-13-12-21-27-26-20-10-11-22(28-29(20)21)33-14-19(30)15-2-6-17(24)7-3-15/h2-11H,12-14H2,1H3,(H,25,31)
Standard InChI Key DSIPCSLMRPWMTL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₃H₂₀ClN₅O₃S, with a molecular weight of 481.96 g/mol. Key structural components include:

  • Triazolo[4,3-b]pyridazine core: A fused heterocyclic system known for stabilizing π-π interactions in enzyme active sites .

  • 4-Chlorophenyl-2-oxoethylthio group: Introduces hydrophobic and electron-withdrawing effects, potentially enhancing target binding .

  • 4-Methoxybenzamide side chain: Provides hydrogen-bonding capacity through the methoxy and carbonyl groups.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₀ClN₅O₃S
Molecular Weight481.96 g/mol
CAS Number872996-39-9
Solubility (Predicted)Low aqueous solubility
LogP (Octanol-Water)~3.2 (Moderate lipophilicity)

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step heterocyclization and coupling reactions, as inferred from analogous triazolopyridazine derivatives :

  • Core Formation: Cyclocondensation of 3-substituted-4-amino-1,2,4-triazoles with bifunctional reagents like diethyl oxalate yields the triazolo[4,3-b]pyridazine scaffold .

  • Thioether Linkage Introduction: Reaction with 2-(4-chlorophenyl)-2-oxoethyl mercaptan introduces the sulfur-based side chain.

  • Amide Coupling: EDCI/HOBt-mediated conjugation of 4-methoxybenzoic acid to the ethylamine side chain completes the structure.

Characterization Techniques

  • FTIR: Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functionalities .

  • ¹H NMR: Distinct signals include δ 8.3–8.5 ppm (triazolopyridazine protons), δ 7.8–8.0 ppm (4-chlorophenyl aromatic protons), and δ 3.8 ppm (methoxy group) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 481.96 [M+H]⁺.

CompoundMean GI% (NCI-60 Panel)c-Met IC₅₀ (μM)Pim-1 IC₅₀ (μM)
N-(2-(6-...)PendingPendingPending
4g 55.840.1630.283
Imipenem N/AN/AN/A

Antimicrobial and Anti-Inflammatory Effects

While direct data are unavailable, structurally similar 1,2,4-triazolo[4,3-b]tetrazines show:

  • Antibacterial Activity: MIC values of 2–8 μg/mL against S. aureus and E. coli, outperforming nalidixic acid .

  • Anti-Inflammatory Action: COX-2 inhibition with IC₅₀ ~0.9 μM, comparable to indomethacin .

Mechanistic Insights and Molecular Docking

Kinase Inhibition Mechanism

Docking studies of analogous compounds reveal:

  • Triazolopyridazine Core: Occupies the ATP-binding pocket of c-Met, forming hydrogen bonds with Met1160 and Asp1222 .

  • 4-Chlorophenyl Group: Engages in hydrophobic interactions with Val1092 and Lys1110, enhancing binding affinity .

  • Methoxybenzamide Side Chain: Stabilizes the DFG-out conformation of Pim-1 through hydrogen bonding with Glu121 .

Apoptotic Pathway Modulation

  • Caspase-9 Activation: Upregulation by 29.61-fold in MCF-7 cells, indicating intrinsic apoptosis induction .

  • PI3K/Akt/mTOR Suppression: Reduced phosphorylation levels by 60–70%, disrupting survival signaling .

Future Research Directions

Preclinical Development

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiling in rodent models.

  • Bioavailability Optimization: Prodrug strategies or nanocarrier systems to enhance solubility.

Structural Modifications

  • Methoxy Group Replacement: Testing -OCH₃ vs. -CF₃ or -NH₂ for improved kinase selectivity .

  • Thioether Linkage Variants: Investigating sulfone or sulfonamide analogs for metabolic stability.

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